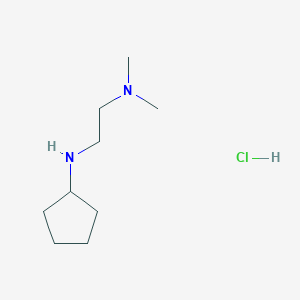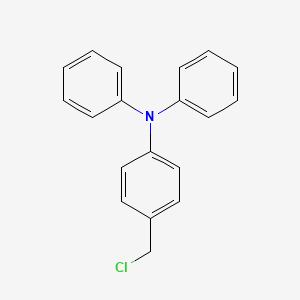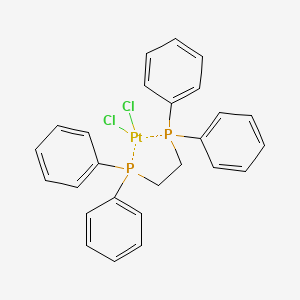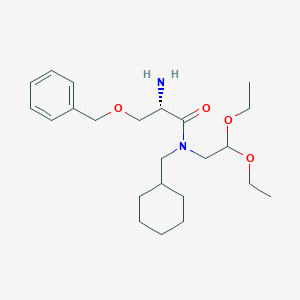
Methyl 3-(benzyloxy)-5-bromopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-5-bromopicolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 5-position, a benzyloxy group at the 3-position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-bromopicolinate typically involves the bromination of picolinic acid derivatives followed by esterification and benzyloxy substitution. One common method involves the following steps:
Bromination: Picolinic acid is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated picolinic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Benzyloxy Substitution: The final step involves the substitution of a hydroxyl group with a benzyloxy group using benzyl alcohol and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, as well as automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-5-bromopicolinate undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated picolinate esters.
Substitution: Various substituted picolinate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-bromopicolinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The methyl ester group can facilitate cellular uptake and improve the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-iodopicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(benzyloxy)-5-bromopicolinate is unique due to the specific electronic and steric effects imparted by the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 5-bromo-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-12(7-11(15)8-16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
SSCRFKYQCJJYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

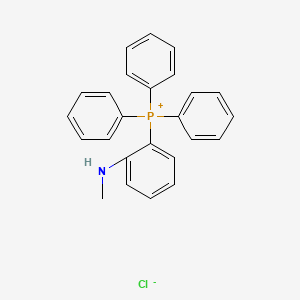
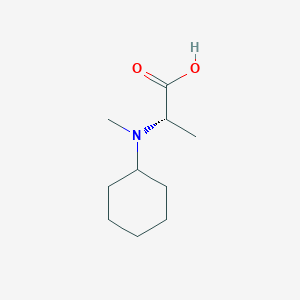


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
